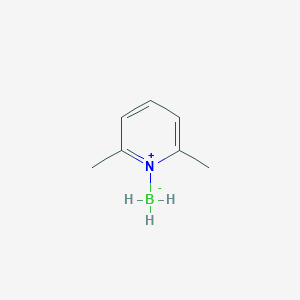

(2,6-Dimethylpyridin-1-ium-1-yl)boranuide

Description

Overview of Organoboron Compounds and Borane (B79455) Adducts

Organoboron compounds are a class of chemical compounds that contain a direct carbon-to-boron bond. numberanalytics.com They are exceptionally versatile in organic chemistry, serving as key intermediates in the synthesis of a wide variety of functional groups. nih.gov The utility of organoboron compounds, particularly boronic acids and their derivatives, has surged in recent decades, driven largely by their application in carbon-carbon bond-forming reactions like the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. numberanalytics.comnih.gov Beyond catalysis, they are integral to materials science for the development of organic light-emitting diodes (OLEDs) and in medicinal chemistry for drug discovery. numberanalytics.comresearchgate.net

A specific and important subclass of organoboron compounds is borane adducts. These are Lewis acid-base complexes formed when a Lewis basic compound donates a pair of electrons to the empty p-orbital of a Lewis acidic borane (BH₃). ucla.eduacs.org This interaction changes the geometry at the boron center from trigonal planar (sp² hybridized) to tetrahedral (sp³ hybridized). acs.org Common examples include amine-boranes and phosphine-boranes, which are often air-stable solids and serve as protected forms of the parent amine or phosphine. acs.orgwikipedia.org Pyridine (B92270) and its derivatives, as Lewis bases, also readily form stable adducts with borane. wikipedia.org These adducts, such as pyridine-borane (C₅H₅NBH₃), are valued as mild and selective reducing agents in organic synthesis. wikipedia.org More recently, N-heterocyclic carbenes (NHCs) have been used as Lewis bases, forming NHC-borane adducts that are noted for their high stability and unique reactivity, including applications in radical reactions. researchgate.netsaudijournals.com

Table 1: Comparative Overview of Common Borane Adducts

| Lewis Base Type | Example Compound | General Stability | Key Applications |

|---|---|---|---|

| Amine | Ammonia (B1221849) borane (H₃NBH₃) | Moderate; can release H₂ | Hydrogen storage, reducing agent |

| Phosphine | Triphenylphosphine-borane ((C₆H₅)₃PBH₃) | High; air-stable | Protected form of phosphines, reagents |

| Pyridine | Pyridine-borane (C₅H₅NBH₃) | Good; stable liquid | Mild and selective reducing agent |

| N-Heterocyclic Carbene | IMes-BH₃ | Very high; often crystalline solids | Radical initiators, stable boryl radical precursors |

Significance of Pyridinium (B92312) Systems in Chemical Research

Pyridinium cations are the conjugate acids of pyridine and its substituted derivatives, formed by the protonation or alkylation of the ring's nitrogen atom. wikipedia.orgacs.org These systems are aromatic, obeying Hückel's rule, and are isoelectronic with benzene. wikipedia.org Their positive charge and aromatic stability make them significant in various areas of chemical research.

In synthetic organic chemistry, N-alkylpyridinium salts are valuable electrophiles and can be used to generate dihydropyridines. wikipedia.org The precipitation of pyridinium salts during a reaction can serve as a convenient indicator of reaction progress. wikipedia.org Pyridine itself is a widely used polar, basic solvent and catalyst, particularly in acylation and condensation reactions. wikipedia.org The pyridinium scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and pharmaceuticals. rsc.org A prominent biological example is the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) coenzyme, which features an N-alkylpyridinium cation and is fundamental to redox reactions in all living cells. wikipedia.org Furthermore, certain pyridinium compounds, like the herbicide paraquat, have major commercial applications in agriculture, while others are used as antiseptics. wikipedia.orgwikipedia.org The diverse utility of these systems continues to drive research into new pyridinium-based molecules for applications in materials science and catalysis. rsc.orgnih.gov

Historical Context of Boranuide Synthesis and Reactivity

The history of boranuides is rooted in the discovery of sodium borohydride (B1222165) (NaBH₄) in the 1940s by a team led by H. I. Schlesinger during research into volatile uranium compounds. wikipedia.org Sodium borohydride was quickly recognized as a versatile and selective reducing agent for aldehydes, ketones, and acid chlorides, fundamentally changing the landscape of synthetic organic chemistry. The term "boranuide" is the systematic IUPAC name for the tetrahedral borohydride anion, [BH₄]⁻. wikipedia.org

Following this discovery, research expanded to explore derivatives and analogues with modified reactivity. wikipedia.org The synthesis of amine- and phosphine-borane adducts in the mid-20th century marked a significant evolution, creating neutral, stable, and soluble sources of borane that offered different reactivity profiles compared to the salt-like NaBH₄. acs.orgwikipedia.org These adducts are typically synthesized by the direct reaction of the Lewis base (the amine or phosphine) with a source of borane, such as diborane (B8814927) or borane-tetrahydrofuran (B86392) complex. wikipedia.org The field saw further major advancement with the rise of N-heterocyclic carbenes (NHCs) as potent Lewis bases. The resulting NHC-borane adducts, first explored in depth more recently, exhibit exceptional stability and have opened pathways to novel reactive intermediates, including boryl radicals, cations, and anions. researchgate.net This progression from simple inorganic salts to sophisticated Lewis base-borane adducts has allowed chemists to finely tune the steric and electronic properties of the boranuide moiety, leading to a rich and diverse field of reactivity.

Rationale for Investigating (2,6-Dimethylpyridin-1-ium-1-yl)boranuide

The scientific interest in (2,6-Dimethylpyridin-1-ium-1-yl)boranuide, also known as 2,6-lutidine-borane, arises from the specific combination of a sterically hindered pyridinium system with the boranuide functional group. chemicalbook.comwikipedia.org 2,6-Dimethylpyridine (B142122) (2,6-lutidine) is a well-known organic base where the nitrogen atom's accessibility is significantly restricted by the two adjacent methyl groups. wikipedia.org This steric hindrance dramatically influences its chemical behavior compared to unhindered pyridine.

By forming an adduct with borane (BH₃), the resulting (2,6-Dimethylpyridin-1-ium-1-yl)boranuide molecule presents a unique chemical entity. The rationale for its investigation is multifaceted:

Modulated Reactivity: The bulky 2,6-lutidine group is expected to modulate the reducing power of the boranuide hydrogens (B-H). This could lead to a highly selective reducing agent, potentially capable of differentiating between various functional groups with greater precision than less hindered pyridine-borane or other common borane adducts.

Enhanced Stability: The steric bulk may enhance the thermal and chemical stability of the adduct by sterically protecting the B-N bond from dissociation or attack by other chemical species.

Probing Steric Effects: The compound serves as an excellent model for systematically studying the influence of steric hindrance on the fundamental properties of Lewis acid-base adducts, including bond lengths, bond strengths, and reaction kinetics.

Synthetic Utility: Investigating its reactions can uncover new synthetic methodologies. Its unique stability and selectivity profile could make it a valuable reagent for complex molecule synthesis where mild and precise conditions are required.

In essence, (2,6-Dimethylpyridin-1-ium-1-yl)boranuide is a target of investigation not just as another borane adduct, but as a tool to explore the nuanced interplay between steric and electronic effects in catalysis and synthesis.

Properties

IUPAC Name |

(2,6-dimethylpyridin-1-ium-1-yl)boranuide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12BN/c1-6-4-3-5-7(2)9(6)8/h3-5H,1-2,8H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKGHVFNXLBSAFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[BH3-][N+]1=C(C=CC=C1C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12BN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3999-42-6 | |

| Record name | (T-4)-(2,6-Dimethylpyridine)trihydroboron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3999-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies for 2,6 Dimethylpyridin 1 Ium 1 Yl Boranuide

Precursor Synthesis and Functionalization Strategies

The successful synthesis of the target boranuide compound relies on the availability and purity of its constituent precursors: a 2,6-dimethylpyridine (B142122) derivative and a suitable borane (B79455) source.

Synthesis of 2,6-Dimethylpyridine Derivatives

2,6-Dimethylpyridine, also known as 2,6-lutidine, is a heterocyclic aromatic organic compound. wikipedia.org It was initially isolated from the basic fraction of coal tar and bone oil. wikipedia.orgorgsyn.org Industrial production is typically achieved through the reaction of formaldehyde, acetone (B3395972), and ammonia (B1221849). wikipedia.org

A laboratory-scale synthesis involves the condensation of ethyl acetoacetate, formaldehyde, and an ammonia source. This reaction forms a bis(carboxy ester) of a 2,6-dimethyl-1,4-dihydropyridine, which, following hydrolysis, undergoes decarboxylation to yield 2,6-lutidine. wikipedia.orgorgsyn.org Another approach involves a one-step synthesis from acetone, ammonia, and methanol (B129727) over a silica-alumina catalyst impregnated with metal oxides, although this requires high temperatures. rsc.org The mechanism for this high-temperature process includes the alkylation of acetone by methanol to create methyl ethyl ketone, which then reacts with ammonia to form an imine. This imine subsequently reacts with another acetone molecule and cyclizes to form 2,6-lutidine. rsc.org

Functionalized 2,6-dimethylpyridine derivatives can also be prepared. For instance, 2,6-dimethyl-4-chloropyridine can be converted to 2,6-lutidine via a hydrogenation dechlorination reaction using a Pd/C catalyst in an alcohol solvent. google.com Further derivatization can be achieved through methods like the Sandmeyer-type reaction on 4-amino-2,6-lutidine to introduce other functionalities, such as a bromo group at the 4-position. patsnap.com The synthesis of various 2,6-disubstituted pyridine (B92270) derivatives is significant for applications in medicinal chemistry and materials science. nih.gov

Borane Precursors in Adduct Formation

Borane (BH₃) itself is an unstable and highly reactive gas. For practical applications in synthesis, it is typically used in the form of stabilized complexes with Lewis bases. These complexes serve as convenient and safer sources of BH₃. acs.org The most common precursors for forming adducts like (2,6-Dimethylpyridin-1-ium-1-yl)boranuide are borane-tetrahydrofuran (B86392) and borane-dimethyl sulfide (B99878). wikipedia.orgwikipedia.org

Borane-Tetrahydrofuran (BH₃·THF): This complex is a widely used reagent for hydroboration and reduction reactions. msanet.comchemicalbook.com It is a colorless liquid, commercially available as a 1M solution in THF. acs.org The complex is formed when the Lewis base tetrahydrofuran (B95107) (THF) donates an unshared electron pair to the electron-deficient borane. acs.org While more stable than gaseous diborane (B8814927), BH₃·THF is thermally unstable, sensitive to air and moisture, and must be stored at low temperatures (below 5°C) to maintain its purity. wikipedia.orgmsanet.com It reacts readily with water to produce hydrogen and boric acid. msanet.com

Borane-Dimethyl Sulfide (BH₃·SMe₂ or BMS): BMS is another common and often preferred source of borane. wikipedia.orgchemicalbook.com It is valued for its higher stability and concentration compared to BH₃·THF. wikipedia.org BMS is a colorless to light yellow liquid with a strong sulfurous odor and is less volatile, making it easier to handle. It is soluble in a variety of aprotic solvents. chemicalbook.com Like BH₃·THF, it is used for hydroborations and the reduction of various functional groups. wikipedia.orgchemicalbook.com The dimethyl sulfide ligand moderates the reactivity of the borane. wikipedia.org

Table 1: Comparison of Common Borane Precursors

| Property | Borane-Tetrahydrofuran (BH₃·THF) | Borane-Dimethyl Sulfide (BH₃·SMe₂) |

| Formula | C₄H₁₁BO | C₂H₉BS |

| Appearance | Colorless liquid/solution | Colorless to light yellow liquid |

| Common Form | 1M solution in THF | 10M neat or solutions in various solvents |

| Stability | Thermally unstable; requires stabilizer (NaBH₄) and cold storage. msanet.com | More stable than BH₃·THF; longer shelf life. wikipedia.org |

| Handling | Air and moisture sensitive. wikipedia.org | Air and moisture sensitive, but easier to handle than BH₃·THF. |

| Primary Uses | Hydroboration, reduction of carboxylic acids, amides, etc. chemicalbook.comchemicalbook.com | Hydroboration, reduction of aldehydes, ketones, esters, etc. wikipedia.orgchemicalbook.com |

Direct Synthetic Routes to the Boranuide Compound

The formation of (2,6-Dimethylpyridin-1-ium-1-yl)boranuide is achieved through the direct combination of the Lewis base (2,6-dimethylpyridine) and a Lewis acid (borane source).

Lewis Acid-Base Adduct Formation

The synthesis of (2,6-Dimethylpyridin-1-ium-1-yl)boranuide is a classic example of a Lewis acid-base adduct formation. ucla.edu In this reaction, the nitrogen atom of 2,6-dimethylpyridine donates its lone pair of electrons to the empty p-orbital of the boron atom in borane. nih.gov The steric hindrance from the two methyl groups adjacent to the nitrogen atom in 2,6-lutidine makes the resulting adduct particularly stable and the base non-nucleophilic. wikipedia.org

The reaction is typically carried out by adding a borane precursor, such as BH₃·SMe₂ or BH₃·THF, to a solution of 2,6-dimethylpyridine in an inert, aprotic solvent like toluene (B28343) or dichloromethane (B109758) under an inert atmosphere. ias.ac.in The formation of the B-N dative bond is an equilibrium process. researchgate.net In the case of 2,6-lutidine reacting with the highly Lewis acidic tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), an equilibrium mixture containing both the free Lewis acid/base and the adduct is observed. acs.org However, with the less sterically demanding BH₃, the formation of the adduct is highly favorable. The resulting (2,6-Dimethylpyridin-1-ium-1-yl)boranuide can often be isolated as a stable, solid product.

Hydridic Reduction Pathways

While the primary synthesis is an adduct formation, the context of hydridic reduction is central to the chemistry of the resulting compound and related syntheses. The borane adduct itself is a reducing agent, possessing hydridic character at the B-H bonds.

In a broader context, borane-catalyzed reductions of pyridines can lead to piperidines through a hydroboration/hydrogenation cascade. sci-hub.se For instance, a B(C₆F₅)₃-catalyzed reaction of pyridines with pinacolborane (HBpin) can reduce the pyridine ring. sci-hub.se This process involves the initial hydroboration of the pyridine to form a dihydropyridine (B1217469) intermediate, which is then further hydrogenated. sci-hub.se While this is a reduction of the pyridine ring to form a different class of compounds (piperidines), it highlights the reactivity pathways involving boranes and pyridines.

The synthesis of the title compound, however, does not involve the reduction of the pyridine ring. Instead, it is the formation of the N-BH₃ adduct that yields the final hydridic product. The term "hydridic reduction pathways" in the context of its synthesis refers to the utilization of a borane source, which is a hydride donor, to form the stable Lewis acid-base complex.

Derivatization and Functionalization Strategies

Once formed, the (2,6-Dimethylpyridin-1-ium-1-yl)boranuide adduct can potentially undergo further chemical modifications, although specific literature on derivatizing this exact compound is sparse. Strategies can be inferred from the reactivity of related pyridine-borane adducts and the constituent parts.

One potential avenue is the functionalization of the pyridine ring. The coordination of the borane group (BH₃) to the pyridine nitrogen significantly alters the electronic properties of the aromatic ring. This coordination can facilitate regioselective substitution reactions. For example, studies on pyridine·B₃H₇ adducts have shown that the strong B-N bond leads to stable dearomatized intermediates, enabling C-H functionalization at the C-4 position under mild conditions. nih.gov This suggests that the 2,6-lutidine borane adduct could potentially be functionalized at the 4-position of the pyridine ring.

Another strategy involves reactions at the B-H bonds. While these bonds are primarily utilized in reduction reactions, they can also be sites for further chemical transformation. For example, phosphine-borane adducts can undergo dehydrocoupling reactions. nih.gov It is conceivable that similar reactions could be developed for pyridine-borane adducts to form B-B or B-heteroatom linkages, though this is not a commonly reported pathway for simple pyridine-boranes.

Furthermore, electrophilic aromatic borylation on precursor molecules before adduct formation provides another route to functionalized products. For example, 2-arylpyridines can undergo borylation with BBr₃, and the resulting intermediate can then be used to form variously substituted pyridine-borane complexes. researchgate.net

Post-Synthetic Modification at the Boron Center

Post-synthetic modification (PSM) is a powerful strategy to functionalize a pre-formed molecular structure, allowing for the introduction of chemical diversity without altering the core framework. rsc.orgrsc.org In the context of (2,6-Dimethylpyridin-1-ium-1-yl)boranuide, PSM would involve reactions that modify the boranuide (BH₃⁻) moiety after its initial formation as an adduct with 2,6-dimethylpyridine.

This approach allows for the creation of derivatives that may not be accessible through direct synthesis. For instance, the hydride ions on the boron center can be substituted. While specific literature on the PSM of (2,6-Dimethylpyridin-1-ium-1-yl)boranuide is scarce, the principles can be drawn from the reactivity of related borane complexes. For example, azaboroles can be functionalized by reacting a boron hydride precursor with reagents like iodine (I₂), triflic acid (TfOH), or bis(trifluoromethane)sulfonimide (HNTf₂). researchgate.net This suggests that the B-H bonds in the boranuide moiety could be targeted for substitution reactions to introduce halides, triflates, or other functional groups.

Another avenue for PSM is seen in the modification of covalent organic frameworks (COFs), where pyridinium (B92312) groups can be introduced post-synthesis. nih.gov This highlights the robustness of the pyridinium structure to modification conditions, which is a prerequisite for successful PSM on the attached boranuide group.

Ligand Exchange Reactions

Ligand exchange reactions are fundamental in coordination chemistry and are directly applicable to the synthesis and modification of borane adducts. researchgate.net For (2,6-Dimethylpyridin-1-ium-1-yl)boranuide, ligand exchange can be considered in two ways: the displacement of 2,6-dimethylpyridine by a different ligand from the borane center, or the displacement of another ligand by 2,6-dimethylpyridine to form the target compound.

The formation of the title compound is itself a ligand exchange reaction where 2,6-dimethylpyridine displaces a more labile ligand from a borane complex, such as tetrahydrofuran (THF) from BH₃·THF or dimethyl sulfide (DMS) from BH₃·SMe₂. The relative binding affinity of different ligands to borane (BH₃) has been studied, establishing a scale of donor strength. researchgate.net Sterically hindered pyridines like 2,6-lutidine are effective ligands for borane. researchgate.net

The stability of the resulting adduct is significant. For instance, studies on palladium(II) complexes show that ligands can be exchanged under thermal conditions in polar solvents. researchgate.net Similarly, the bond between the nitrogen of the lutidine and the boron atom in (2,6-Dimethylpyridin-1-ium-1-yl)boranuide can be cleaved or formed based on the reaction conditions and the presence of competing ligands. Research on multiply bonded dimetal units shows that 2,6-disubstituted pyridine ligands can participate in ligand exchange, although their coordination mode can vary. nih.gov

| Borane Source | Displaced Ligand | Incoming Ligand | Product | Reference |

|---|---|---|---|---|

| BH₃·THF | Tetrahydrofuran (THF) | 2,6-Dimethylpyridine | (2,6-Dimethylpyridin-1-ium-1-yl)boranuide | researchgate.net |

| BH₃·SMe₂ | Dimethyl Sulfide (SMe₂) | 2,6-Dimethylpyridine | (2,6-Dimethylpyridin-1-ium-1-yl)boranuide | researchgate.net |

| K₄Mo₂Cl₈ | Chloride (Cl⁻) | 2,6-Bis(diphenylphosphino)pyridine | Mo₂Cl₄(bdppp)₂ | nih.gov |

Optimization of Reaction Conditions and Process Parameters

Optimizing reaction conditions is crucial for maximizing yield, purity, and efficiency in the synthesis of (2,6-Dimethylpyridin-1-ium-1-yl)boranuide. Key parameters include the choice of solvent, temperature, pressure, catalyst, and stoichiometry.

Solvent Effects and Reaction Media

The choice of solvent can significantly influence reaction rates and outcomes. For the synthesis of pyridinium-based ionic liquids and related salts, solvents play a critical role. nih.gov In the synthesis of (2,6-Dimethylpyridin-1-ium-1-yl)boranuide, non-protic, anhydrous solvents are generally preferred to prevent the decomposition of the borane reagent and the product. Common organic solvents like tetrahydrofuran (THF), diethyl ether, and dichloromethane are suitable. chemicalbook.com

The use of ionic liquids as reaction media or cosolvents has also been explored for reactions involving pyridinium compounds. nih.gov While not specifically documented for boranuide synthesis, their ability to stabilize charged species could potentially be beneficial. The synthesis of pyridine-borane complexes via electrophilic borylation has been successfully carried out in organic solvents, indicating that standard laboratory solvents are effective. researchgate.net

| Reaction Type | Solvent/Medium | Observation | Reference |

|---|---|---|---|

| Pyridinium Salt Synthesis (Flow) | Acetonitrile | Effective for continuous flow optimization. | nih.gov |

| Lipase activity with Pyridinium ILs | Methanol-Water | Ionic liquids can act as stabilizing cosolvents. | nih.gov |

| Electrophilic Aromatic Borylation | Hexane / Dichloromethane | Standard non-protic solvents are effective. | researchgate.net |

| General use of 2,6-Lutidine | Ether, THF, DMF, Alcohol | Soluble in common organic solvents. | chemicalbook.com |

Temperature, Pressure, and Catalyst Loading

Temperature and pressure are critical parameters, especially in reactions involving gaseous reagents like diborane or hydrogen. High-pressure and high-temperature (HPHT) methods are employed for the synthesis of certain boron compounds, such as boron suboxide and nickel borides, to overcome high activation energy barriers. elsevierpure.comnih.gov For the synthesis of sodium borohydride (B1222165), higher hydrogen pressure was found to be beneficial. researchgate.net

While the synthesis of (2,6-Dimethylpyridin-1-ium-1-yl)boranuide from common borane sources like BH₃·THF typically does not require extreme conditions, temperature control is still important. The reactions are often run at reduced temperatures (e.g., 0 °C) to control the reaction rate and minimize side reactions, followed by warming to room temperature. orgsyn.org

The use of catalysts is also pertinent. In related syntheses, palladium catalysts are widely used for cross-coupling reactions to create substituted pyridines which could then be reacted to form boranuides. nih.gov For the direct formation of the borane adduct, a catalyst is generally not required. However, in some syntheses involving boranes, Lewis acids or hindered bases may be used to facilitate the reaction or scavenge byproducts. researchgate.net

Stoichiometric Control for Yield and Selectivity

Stoichiometry, the precise molar ratio of reactants, is fundamental to achieving high yield and selectivity. In the synthesis of (2,6-Dimethylpyridin-1-ium-1-yl)boranuide, the ratio of 2,6-dimethylpyridine to the borane source is critical. Typically, a slight excess of the pyridine base or a 1:1 ratio is used to ensure complete conversion of the limiting reagent.

In more complex reactions, such as the three-component condensation involving pyridinium ylides, the stoichiometry of all reactants must be carefully controlled to direct the reaction towards the desired product and avoid the formation of byproducts. organic-chemistry.org Similarly, in the optimization of pyridinium salt synthesis using Bayesian optimization, the stoichiometry of the reactants is a key variable that is adjusted to maximize yield and production rate. nih.gov Precise control over the amount of each reactant ensures that the desired chemical transformation occurs selectively, minimizing waste and simplifying purification.

No Publicly Available Data for "(2,6-Dimethylpyridin-1-ium-1-yl)boranuide"

A comprehensive search of publicly accessible scientific literature and chemical databases has revealed no specific data for the compound "(2,6-Dimethylpyridin-1-ium-1-yl)boranuide." Consequently, an article detailing its advanced spectroscopic and diffraction-based characterization, as per the requested outline, cannot be generated at this time.

The inquiry sought a detailed analysis of the compound, including its Nuclear Magnetic Resonance (NMR) and Vibrational (IR and Raman) spectroscopy. The requested structure of the article included specific subsections on:

¹H and ¹³C NMR Chemical Shift Analysis

¹¹B and ¹⁵N NMR Investigations for Boron and Nitrogen Environments

2D NMR Techniques for Connectivity and Proximity

Analysis of B-H and B-N Stretching Modes

Fingerprint Region Analysis for Structural Identification

Searches were conducted for scholarly articles and experimental data pertaining to "(2,6-Dimethylpyridin-1-ium-1-yl)boranuide." However, these searches did not yield any results containing the necessary spectroscopic or diffraction data for this particular molecule.

While information is available for related compounds such as 2,6-dimethylpyridine (2,6-lutidine), various pyridine-borane complexes, and other substituted pyridinium salts, this information is not transferable to the specifically requested "(2,6-Dimethylpyridin-1-ium-1-yl)boranuide." The unique electronic and structural environment of the target compound, arising from the specific arrangement of its atoms, would result in distinct spectroscopic signatures.

Without primary or secondary sources describing the synthesis and characterization of "(2,6-Dimethylpyridin-1-ium-1-yl)boranuide," any attempt to generate the requested scientific article would be speculative and would not meet the required standards of scientific accuracy and evidence-based reporting. Further research and publication by the scientific community would be necessary before a detailed analysis of this compound's properties can be provided.

Advanced Spectroscopic and Diffraction Based Characterization for Structural Elucidation

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the fragmentation pathways of a molecule. For (2,6-Dimethylpyridin-1-ium-1-yl)boranuide, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition with high accuracy.

The ionization of the adduct, likely through techniques such as electrospray ionization (ESI), would generate a molecular ion. The subsequent fragmentation in the mass spectrometer would be expected to proceed through characteristic pathways for amine-borane adducts. The primary cleavage is anticipated to be the dissociation of the dative B-N bond, which is a common feature in the mass spectra of such complexes. nih.gov This would result in the generation of ions corresponding to the 2,6-dimethylpyridine (B142122) cation and the boranuide radical, or fragments thereof.

Further fragmentation of the 2,6-dimethylpyridine moiety would likely follow established patterns for lutidine, including the loss of methyl radicals or ring fragmentation. nih.gov The boranuide part might undergo loss of hydrogen atoms.

Expected Mass Spectrometry Data for (2,6-Dimethylpyridin-1-ium-1-yl)boranuide:

| m/z (expected) | Proposed Fragment Identity | Interpretation |

| 121.10 | [C₇H₁₀BN]⁺ | Molecular ion (M⁺) |

| 107.07 | [C₇H₉N]⁺ | 2,6-Dimethylpyridine cation (loss of BH₃) |

| 106.06 | [C₇H₈N]⁺ | Loss of a hydrogen atom from the 2,6-dimethylpyridine cation |

| 92.06 | [C₆H₆N]⁺ | Loss of a methyl group from the 2,6-dimethylpyridine cation |

| 14.02 | [BH₂]⁻ | Boranuide fragment (in negative ion mode) |

Note: The m/z values are calculated based on the most common isotopes and the fragmentation patterns are predicted based on the analysis of related structures.

X-ray Diffraction Studies

X-ray diffraction techniques are the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. Both single-crystal and powder X-ray diffraction would provide crucial information for the structural elucidation of (2,6-Dimethylpyridin-1-ium-1-yl)boranuide.

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Expected Single-Crystal X-ray Diffraction Data for (2,6-Dimethylpyridin-1-ium-1-yl)boranuide (based on analogues):

| Parameter | Expected Value/System | Reference/Basis |

| Crystal System | Monoclinic or Orthorhombic | Common for amine-borane adducts nih.govnih.gov |

| Space Group | e.g., P2₁/c, C2/c | Based on related structures nih.govresearchgate.net |

| B-N Bond Length | ~1.57 - 1.61 Å | Data from various amine-borane adducts nih.govacs.org |

| B-H Bond Length | ~1.11 Å | Typical for borane-amines nih.govacs.org |

| N-C Bond Lengths (in ring) | ~1.34 - 1.36 Å | Typical for pyridine (B92270) rings in adducts |

| C-C Bond Lengths (in ring) | ~1.38 - 1.40 Å | Typical for pyridine rings in adducts |

Note: The presented data are predictive and based on crystallographic data of closely related compounds. Actual experimental values may vary.

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a powerful technique for the analysis of polycrystalline materials. It is particularly useful for identifying the crystalline phase of a synthesized compound and assessing its purity. researchgate.netrsc.org For (2,6-Dimethylpyridin-1-ium-1-yl)boranuide, a PXRD pattern would serve as a unique fingerprint for the crystalline solid.

The obtained diffraction pattern, a plot of diffraction intensity versus the diffraction angle (2θ), could be compared with patterns calculated from single-crystal data to confirm the bulk purity of the sample. Furthermore, PXRD is instrumental in studying polymorphism, where a compound can exist in different crystalline forms. Each polymorph would exhibit a distinct PXRD pattern. The technique is also valuable for monitoring solid-state reactions or degradation, as the appearance of new peaks would indicate the formation of new crystalline phases. researchgate.netrsc.org

Theoretical and Computational Chemistry of 2,6 Dimethylpyridin 1 Ium 1 Yl Boranuide

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior and conformational landscape of molecules. For a relatively rigid structure like (2,6-Dimethylpyridin-1-ium-1-yl)boranuide, the primary conformational flexibility would involve the rotation around the N-B bond and the orientation of the methyl and boranuide groups.

Intermolecular Interactions and Aggregation Behavior

The structure of (2,6-Dimethylpyridin-1-ium-1-yl)boranuide, featuring a positively charged pyridinium (B92312) ring and a negatively charged boranuide moiety, suggests the potential for significant intermolecular interactions. These interactions are crucial in determining the compound's bulk properties, such as its physical state, solubility, and aggregation behavior in solution and in the solid state.

Amine-borane adducts, which are structurally related to the parent borane (B79455) of the title compound, are known to exhibit self-aggregation, primarily driven by dihydrogen bonding. nih.govacs.org Dihydrogen bonds are interactions that occur between a protonic hydrogen (attached to an electronegative atom, such as nitrogen) and a hydridic hydrogen (attached to a less electronegative atom, like boron). mdpi.com In the case of amine-borane adducts, the N-H protons act as the hydrogen bond donors, and the B-H hydrides act as the acceptors. acs.org

For (2,6-Dimethylpyridin-1-ium-1-yl)boranuide, while there are no N-H bonds on the pyridinium ring, the C-H bonds of the methyl groups and the pyridinium ring itself can act as weak hydrogen bond donors. The primary hydrogen bond acceptors are the lone pairs on the boranuide boron and the hydridic B-H hydrogens. The dominant intermolecular forces are likely to be ion-ion interactions between the cationic pyridinium and the anionic boranuide moieties.

Furthermore, π-π stacking interactions between the aromatic pyridinium rings can also contribute to the aggregation of the molecules. researchgate.net In the solid state, these interactions can lead to the formation of well-ordered crystal lattices. In solution, the nature of the solvent will play a critical role in mediating these intermolecular forces. Polar solvents would solvate the charged centers, potentially disrupting the ion-ion and hydrogen bonding interactions that lead to aggregation.

Computational studies on related pyridine-borane adducts have shown that the formation of a dative bond between the pyridine (B92270) nitrogen and the boron atom leads to a significant increase in the molecular dipole moment. acs.org This enhanced polarity would further influence the intermolecular forces. The steric bulk of the two methyl groups at the 2 and 6 positions of the pyridine ring will also play a significant role in the aggregation behavior. wikipedia.org This steric hindrance may prevent close packing of the molecules, potentially influencing the crystal structure and solubility. acs.org

Prediction of Spectroscopic Properties

Computational methods are invaluable for predicting the spectroscopic properties of molecules, which can then be used to validate experimental findings or to identify unknown compounds.

Computational NMR Chemical Shift Prediction and Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Computational methods, such as Density Functional Theory (DFT), can be used to predict the ¹H, ¹³C, and ¹¹B NMR chemical shifts of (2,6-Dimethylpyridin-1-ium-1-yl)boranuide.

The prediction of NMR chemical shifts is a long-standing challenge in chemoinformatics, with machine learning methods being increasingly applied to complement or replace ab-initio calculations. acs.org For novel compounds where experimental data is scarce, computational prediction is particularly valuable. acs.org

The ¹H NMR spectrum is expected to show distinct signals for the methyl protons and the aromatic protons of the 2,6-dimethylpyridinium ring. The chemical shifts of these protons would be influenced by the positive charge on the ring and the proximity of the boranuide anion. The protons on the boranuide moiety (BH₂) would likely appear as a broad signal due to quadrupolar coupling with the boron nucleus.

In the ¹³C NMR spectrum, the chemical shifts of the carbon atoms in the pyridinium ring will be deshielded due to the positive charge. The methyl carbons will also have a characteristic chemical shift. For comparison, the experimental ¹³C NMR chemical shifts for 2,6-lutidine are known. spectrabase.com

The ¹¹B NMR chemical shift is particularly informative for boron-containing compounds. For amine-borane adducts, the ¹¹B signal typically appears as a quartet due to coupling with the three attached hydrogens. rsc.org In the case of (2,6-Dimethylpyridin-1-ium-1-yl)boranuide, the ¹¹B signal is expected to be a triplet due to coupling with the two attached hydrogens. The chemical shift will be indicative of the electronic environment around the boron atom. For instance, the ¹¹B NMR chemical shift for 2-(hydroxymethyl)pyridine-borane is reported to be -15.23 ppm (quartet). rsc.org

Validation of the computational predictions would involve comparison with experimentally obtained NMR spectra. Discrepancies between predicted and experimental values can provide further insights into subtle structural and electronic effects, such as solvent effects and dynamic processes.

Vibrational Frequency Calculations for IR and Raman Spectra

The IR and Raman spectra of (2,6-Dimethylpyridin-1-ium-1-yl)boranuide are expected to be characterized by several key vibrational modes. The B-H stretching frequencies in borane adducts are typically observed in the region of 2200-2500 cm⁻¹. mdpi.com The exact position of these bands will be sensitive to the electronic environment of the boranuide group.

The vibrations of the 2,6-dimethylpyridinium ring will also give rise to a series of characteristic bands in the IR and Raman spectra. These include C-H stretching, C=C and C=N stretching, and ring deformation modes. The vibrational frequencies of the parent 2,6-lutidine molecule have been studied and can serve as a basis for comparison. nih.gov

Computational modeling using methods like DFT can provide a full set of calculated vibrational frequencies and their corresponding intensities for both IR and Raman spectra. These theoretical spectra can be compared with experimental data to confirm the structure of the compound. For example, in a study of a chiral amine borane adduct, comparison with calculated spectra was crucial for identifying the monomeric species in solution. nih.gov

Reactivity and Reaction Mechanisms of 2,6 Dimethylpyridin 1 Ium 1 Yl Boranuide

Lewis Basicity and Lewis Acidity (Amphoteric Behavior)

The structure of (2,6-Dimethylpyridin-1-ium-1-yl)boranuide inherently possesses both a Lewis acidic and a Lewis basic center, rendering it amphoteric. The nitrogen atom of the pyridine (B92270) ring, despite being quaternized and part of a pyridinium (B92312) ion, can still exhibit Lewis basic properties through its π-system, while the boron atom is a classic Lewis acid.

The interplay between a Lewis acid and a Lewis base within the same molecule is a subject of ongoing research. nih.gov In pyridine-borane adducts, the coordination of the borane (B79455) to the pyridine nitrogen creates an intramolecular charge transfer, which significantly influences the reactivity of both the pyridine ring and the borane moiety. rsc.orgrsc.org

Adduct Formation with Electrophiles

The boranuide part of the molecule, formally a BH3 group with a negative charge, is a potential site for electrophilic attack. The reaction of substituted pyridines with electrophilic boranes is a well-established method for forming various adducts and frustrated Lewis pairs (FLPs). nih.govacs.org For instance, the combination of 2,6-lutidine with the strong Lewis acid tris(pentafluorophenyl)borane (B72294), B(C6F5)3, results in an equilibrium mixture containing the adduct. acs.org This suggests that the boranuide moiety in (2,6-Dimethylpyridin-1-ium-1-yl)boranuide can react with strong electrophiles.

The formation of adducts with electrophiles can be influenced by the steric hindrance imposed by the two methyl groups on the pyridine ring. This steric crowding can lead to the formation of FLPs, where the Lewis acid and base sites are unable to form a classical adduct and can activate small molecules.

Reactivity with Nucleophiles

The boron atom in the boranuide moiety is an electrophilic center and is susceptible to attack by nucleophiles. The reactivity of borane adducts with nucleophiles is a fundamental aspect of their chemistry. youtube.comyoutube.comyoutube.com In related systems, cyclic alkyl(amino)carbene-stabilized (cyano)hydroboryl anions have been shown to react with organohalides at the boron center. nih.gov This indicates that the boron in (2,6-Dimethylpyridin-1-ium-1-yl)boranuide is a likely site for nucleophilic substitution or addition, depending on the nature of the nucleophile and the reaction conditions.

The quaternized nitrogen of the pyridinium ring enhances the electrophilicity of the pyridine ring itself, making it more susceptible to nucleophilic attack than neutral pyridine. However, the primary site of nucleophilic interaction is expected to be the electron-deficient boron atom.

Hydride Donating Properties in Reductive Transformations

Pyridine-borane complexes are recognized as effective hydride donors in various chemical reductions. nih.gov The hydride donating ability of these compounds is a key feature of their reactivity, enabling the reduction of a wide range of functional groups.

The hydride donor abilities of main group hydrides, including borohydrides and their derivatives, have been extensively studied and quantified. nih.govcapes.gov.brresearchgate.net The reducing power of these reagents can be tuned by modifying the substituents on both the Lewis base and the borane.

Table 1: Comparison of Nucleophilicity Parameters for H-B Hydride Donors

| Molecule | Solvent | N Parameter | sN Parameter | Reference |

| borane-2,6-lutidine-complex | dichloromethane (B109758) | 10.33 | 0.75 | Chem. Eur. J. 2013, 19, 249-263 |

| borane-pyridine-complex | dichloromethane | 10.01 | 0.75 | Chem. Eur. J. 2013, 19, 249-263 |

| borane-triethylamine-complex | dichloromethane | 8.90 | 0.75 | J. Am. Chem. Soc. 2001, 123, 9500-9512 |

This table, based on data from Mayr's Database of Reactivity Parameters, illustrates the relative nucleophilicity of different amine-borane complexes, which correlates with their hydride donor ability. lmu.de

Mechanism of Hydride Transfer to Organic Substrates

The mechanism of hydride transfer from pyridine-borane complexes has been a subject of detailed investigation. acs.orgacs.org In the reduction of ketones, for example, the reaction is believed to proceed through a direct transfer of a hydride ion from the boranuide moiety to the electrophilic carbonyl carbon. The Lewis acidic boron center may coordinate to the carbonyl oxygen, activating it for nucleophilic attack by the hydride.

In some cases, the reaction may involve the dissociation of the pyridine-borane adduct to generate free borane (BH3), which is the active reducing species. However, for more stable adducts like those derived from pyridine, direct hydride transfer from the complex is often the predominant pathway. nih.gov

Stereochemical Control in Reductions

Achieving stereochemical control in reduction reactions is a significant goal in organic synthesis. Chiral borane reagents and catalysts have been developed to effect the enantioselective reduction of prochiral ketones and other functional groups. wikipedia.org A prominent example is the use of oxazaborolidine catalysts (CBS catalysts), which can achieve high levels of enantioselectivity in borane-mediated reductions. nih.govacs.org

While (2,6-Dimethylpyridin-1-ium-1-yl)boranuide itself is achiral, the principles of stereochemical control can be applied by using it in conjunction with a chiral catalyst or by modifying its structure to incorporate chirality. For instance, the use of chiral amino alcohols can generate chiral oxazaborolidine intermediates in situ, which then catalyze the asymmetric reduction. nih.govrsc.org The predictable stereochemical outcome of these reactions is often explained by the formation of a well-defined transition state where the substrate, catalyst, and borane are precisely oriented. rsc.org

Role in Cycloaddition and Addition Reactions

Cycloaddition reactions are powerful tools for the construction of cyclic molecules. libretexts.orglibretexts.orgyoutube.com Boron-containing compounds have been shown to participate in various types of cycloaddition reactions, leading to the formation of diverse heterocyclic and carbocyclic systems. nih.govnih.gov

The pyridine ring in (2,6-Dimethylpyridin-1-ium-1-yl)boranuide can potentially act as a diene or a dienophile in Diels-Alder type reactions, although the aromaticity of the ring makes this less favorable than for non-aromatic dienes. More likely is the participation of the boranuide moiety or its derivatives in cycloaddition processes.

Addition reactions to the pyridine ring, particularly after activation by the borane, are also a plausible reaction pathway. Borane-catalyzed C3-alkylation of pyridines has been reported, proceeding through the hydroboration of the pyridine followed by nucleophilic addition of the resulting dihydropyridine (B1217469) to an electrophile. acs.org This suggests that (2,6-Dimethylpyridin-1-ium-1-yl)boranuide could undergo similar transformations, where the boranuide itself acts as an internal hydride source for the initial hydroboration step.

Reactivity with Unsaturated Organic Systems

While specific studies on the reactivity of (2,6-Dimethylpyridin-1-ium-1-yl)boranuide with unsaturated organic systems are not extensively documented in publicly available literature, its behavior can be inferred from the well-established chemistry of analogous pyridine-borane adducts and sterically hindered Lewis pairs. The primary mode of reactivity involves the transfer of a hydride ion (H⁻) from the boranuide group to an electrophilic center.

In reactions with alkenes and alkynes, (2,6-Dimethylpyridin-1-ium-1-yl)boranuide is expected to act as a hydroborating agent, although its reactivity is likely moderated by the steric bulk of the 2,6-dimethylpyridine (B142122) ligand. The hydroboration of unsaturated C-C bonds with borane adducts is a fundamental transformation in organic synthesis. Simple borane adducts like borane-tetrahydrofuran (B86392) (BH₃·THF) and borane-dimethylsulfide (BH₃·SMe₂) are known to catalyze the hydroboration of alkenes and alkynes with reagents like pinacolborane, leading to the formation of alkyl and alkenyl boronic esters, respectively. ed.ac.ukorganic-chemistry.org These reactions often exhibit high regioselectivity, yielding the linear boronic ester products. ed.ac.ukorganic-chemistry.org

The reactivity of (2,6-Dimethylpyridin-1-ium-1-yl)boranuide can also be considered in the context of Frustrated Lewis Pair (FLP) chemistry. The combination of the sterically hindered Lewis basic pyridine and the Lewis acidic borane can, under certain conditions, activate small molecules. For instance, the lutidine derivative (2,6-Me₂)(4-Bpin)C₅H₂N, when combined with B(C₆F₅)₃, forms an FLP that reacts with H₂. rsc.org While (2,6-Dimethylpyridin-1-ium-1-yl)boranuide is an intramolecular adduct, its thermal dissociation could generate a transient FLP capable of reacting with unsaturated substrates. A pyridone borane complex has been shown to catalyze the semihydrogenation of alkynes, proceeding through a mechanism involving the dissociation of the pyridone-borane complex and subsequent hydroboration of the alkyne. researchgate.netnih.gov This suggests that (2,6-Dimethylpyridin-1-ium-1-yl)boranuide could potentially facilitate similar transformations.

Table 1: Expected Reactivity of (2,6-Dimethylpyridin-1-ium-1-yl)boranuide with Unsaturated Systems

| Substrate Type | Expected Reaction | Potential Products | Mechanistic Consideration |

| Alkenes | Hydroboration | Alkylboranes/Alkylboronates | Hydride transfer from the boranuide moiety. Potential for FLP-type mechanism upon dissociation. |

| Alkynes | Hydroboration/Semihydrogenation | Alkenylboranes/Alkenes | Similar to alkenes, with potential for cis-selective hydrogenation of the resulting alkene. |

| Carbonyls (Aldehydes, Ketones) | Reduction | Alcohols | Nucleophilic attack of the hydride on the electrophilic carbonyl carbon. |

| Imines | Reduction | Amines | Hydride transfer to the imine carbon, followed by protonolysis. |

Formation of Novel Heterocyclic and Polycyclic Architectures

The application of (2,6-Dimethylpyridin-1-ium-1-yl)boranuide in the synthesis of novel heterocyclic and polycyclic architectures is an area of significant potential, drawing from the broader utility of pyridine derivatives and borane reagents in cyclization and annulation reactions. Pyridine and its derivatives are fundamental building blocks in the synthesis of a vast array of nitrogen-containing heterocyclic and polycyclic aromatic compounds (NPAHs). researchgate.netnih.govorganic-chemistry.orgresearchgate.net

One potential application lies in reductive cyclization reactions. The boranuide moiety can act as an in-situ reducing agent, facilitating the cyclization of a tethered unsaturated functional group onto the pyridine ring or a substituent. The synthesis of polysubstituted pyridines can be achieved through various one-pot multicomponent reactions, some of which involve cyclization steps that could potentially be influenced by a borane adduct. organic-chemistry.org

Furthermore, the chemistry of pyridine N-oxides, which can be accessed through the oxidation of pyridines, offers a rich platform for functionalization and subsequent cyclization. wikipedia.org While (2,6-Dimethylpyridin-1-ium-1-yl)boranuide itself is not an N-oxide, its parent amine, 2,6-dimethylpyridine, can be converted to the corresponding N-oxide. The subsequent reaction with various reagents can lead to the formation of substituted pyridines that are precursors to polycyclic systems.

The formation of polycyclic pyridones is another area where pyridine-based building blocks are crucial. nih.gov Although direct involvement of (2,6-Dimethylpyridin-1-ium-1-yl)boranuide in these specific syntheses has not been reported, the strategic use of its reducing capabilities in tandem with cyclization precursors could offer novel synthetic routes.

Metal Coordination Chemistry and Ligand Properties

The coordination chemistry of (2,6-Dimethylpyridin-1-ium-1-yl)boranuide is expected to be dominated by the properties of the 2,6-dimethylpyridine ligand, a classic example of a sterically hindered pyridine. wikipedia.org The presence of the methyl groups in the 2 and 6 positions significantly influences its coordination to metal centers.

Coordination Modes to Transition Metals

Transition metal pyridine complexes are ubiquitous in coordination chemistry. wikipedia.org Pyridine typically coordinates to a metal center through the lone pair of electrons on the nitrogen atom, acting as a sigma-donor ligand. wikipedia.org For (2,6-Dimethylpyridin-1-ium-1-yl)boranuide, the primary coordination site would be the pyridine nitrogen. However, the bulky methyl groups flanking the nitrogen atom create considerable steric hindrance, which can affect the stability and geometry of the resulting metal complexes. nih.govresearchgate.net

The steric bulk of 2,6-lutidine (2,6-dimethylpyridine) is known to lead to longer metal-nitrogen bond distances in complexes compared to those with less hindered pyridines. nih.gov This weakening of the metal-ligand bond can also lead to enhanced ligand exchange rates. nih.gov In some cases, potentially tridentate ligands containing a pyridine unit have been shown to coordinate in a bidentate fashion due to steric constraints. capes.gov.br

The boranuide moiety (-BH₃) is generally not considered a primary coordination site to a transition metal in the presence of the more Lewis basic pyridine nitrogen. However, in certain contexts, particularly with highly electrophilic metal centers or in the absence of other coordinating ligands, agostic interactions between the B-H bonds and the metal center cannot be entirely ruled out. More complex interactions can be seen in boryl complexes where the boron atom is directly bonded to the metal. rsc.orgacs.org

Table 2: Potential Coordination Modes of (2,6-Dimethylpyridin-1-ium-1-yl)boranuide

| Coordination Site | Type of Interaction | Factors Influencing Coordination |

| Pyridine Nitrogen | σ-donation | Primary coordination site; steric hindrance from methyl groups can weaken the bond. |

| B-H bonds | Agostic interaction (weak) | Possible with electron-deficient metal centers. Generally a secondary interaction. |

| Bridging | μ-N,H-B | Highly unlikely in mononuclear complexes; might be conceived in polynuclear systems. |

Chelation Effects and Stability of Metal Complexes

(2,6-Dimethylpyridin-1-ium-1-yl)boranuide is a monodentate ligand, coordinating through a single site (the pyridine nitrogen). Therefore, it does not exhibit the chelate effect, which is the enhanced stability of complexes containing polydentate ligands compared to analogous complexes with monodentate ligands. youtube.com The stability of metal complexes with this ligand will be primarily governed by the electronic properties of the metal center and the significant steric demands of the ligand.

The steric hindrance of the 2,6-dimethyl groups has a pronounced effect on the stability of the metal complexes. Thermodynamic studies on the formation of cadmium(II) halide complexes with various methyl-substituted pyridines have shown that the formation constants for 2- and 2,6-substituted pyridine complexes are lower than their less hindered counterparts. rsc.org This decrease in stability is largely attributed to a decrease in entropy, resulting from the restricted rotation of the coordinated pyridine ligand. rsc.org

The stability of complexes with (2,6-Dimethylpyridin-1-ium-1-yl)boranuide will also be influenced by the solvent and the counter-ions present in the system. The dissociation of the ligand from the metal center is a key equilibrium to consider, and this can be more facile for sterically bulky ligands. nih.gov

Applications in Organic Synthesis and Catalysis

Applications as a Reducing Agent

(2,6-Dimethylpyridin-1-ium-1-yl)boranuide, also known as 2,6-lutidine-borane, is recognized for its capacity to act as a mild and selective reducing agent. Borane-amine complexes, in general, offer a safer and more manageable alternative to highly reactive borane (B79455) sources like diborane (B8814927) gas. The reactivity and selectivity of these complexes can be fine-tuned by modifying the steric and electronic properties of the amine. The 2,6-dimethylpyridine (B142122) moiety in this particular compound imparts specific characteristics that influence its reducing behavior.

A significant application of (2,6-Dimethylpyridin-1-ium-1-yl)boranuide lies in the selective reduction of carbonyl compounds. Research has shown that this reagent exhibits unique chemoselectivity, allowing for the reduction of certain carbonyl groups in the presence of others that are typically reactive towards common reducing agents.

A study by McGrath and colleagues has highlighted a method for the reduction of acetanilides and other carbonyl compounds where (2,6-Dimethylpyridin-1-ium-1-yl)boranuide demonstrates selectivity that is distinct from that of sodium borohydride (B1222165). While sodium borohydride is effective for the reduction of aldehydes and ketones, this pyridine-borane complex shows a preference for reducing acetanilides and nitriles over other carbonyl-containing functional groups. Furthermore, in molecules containing both a ketone and an amide group, such as β-ketoamides, this reagent preferentially reduces the ketone.

The selective nature of pyridine-borane complexes extends to other substrates as well. For instance, pyridine-borane has been used for the selective reduction of oximes to hydroxylamines, leaving other sensitive functional groups like esters, nitriles, nitro groups, amides, and halides intact. oup.com While not specific to the 2,6-dimethyl derivative, this indicates the general potential for chemoselectivity within this class of reagents.

The table below summarizes the selective reduction of various functional groups using borane-amine complexes, highlighting the unique reactivity of (2,6-Dimethylpyridin-1-ium-1-yl)boranuide.

| Reagent | Substrate | Product | Key Feature |

| (2,6-Dimethylpyridin-1-ium-1-yl)boranuide | Acetanilide | Corresponding Amine | Selective reduction over other carbonyls |

| (2,6-Dimethylpyridin-1-ium-1-yl)boranuide | β-Ketoamide | β-Hydroxyamide | Preferential reduction of the ketone |

| Sodium Borohydride | Aldehyde/Ketone | Alcohol | General reducing agent for aldehydes and ketones |

| Pyridine-Borane | Oxime | Hydroxylamine | Selective reduction in the presence of other functional groups oup.com |

The reduction of imines and nitriles to amines is a fundamental transformation in organic synthesis. While powerful reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed for this purpose, milder and more selective reagents are often sought to avoid side reactions with other functional groups.

The work by McGrath et al. indicates that (2,6-Dimethylpyridin-1-ium-1-yl)boranuide is capable of reducing nitriles. This suggests its potential as a selective reagent for this transformation, possibly offering advantages in substrates with multiple reducible moieties. The general reactivity of borane complexes with imines is also established, where the C=N double bond is reduced to a C-N single bond. However, specific and detailed research findings on the use of (2,6-Dimethylpyridin-1-ium-1-yl)boranuide for the reduction of a broad range of imines and nitriles are not extensively documented in the currently available literature. The general principle involves the delivery of a hydride from the boranuide moiety to the electrophilic carbon of the imine or nitrile.

Role as a Lewis Base Organocatalyst or Promoter

The pyridine (B92270) nitrogen atom in (2,6-Dimethylpyridin-1-ium-1-yl)boranuide possesses a lone pair of electrons, bestowing it with Lewis basic properties. The steric hindrance provided by the two methyl groups at the 2 and 6 positions, however, can modulate its nucleophilicity and basicity.

In principle, the Lewis basic nitrogen center of the 2,6-dimethylpyridine moiety could interact with and activate electrophilic substrates. This interaction could increase the reactivity of the electrophile towards a subsequent nucleophilic attack. However, the formation of the borane adduct significantly diminishes the availability of the nitrogen's lone pair for external interactions. For the compound to act as a Lewis base catalyst, a dissociation of the borane would likely be required, which is influenced by the reaction conditions.

While 2,6-lutidine itself is often used as a sterically hindered, non-nucleophilic base in a variety of organic reactions, the application of its borane adduct, (2,6-Dimethylpyridin-1-ium-1-yl)boranuide, as a promoter or catalyst is not well-established in the reviewed scientific literature. The complexation with borane alters its chemical properties, and its primary role appears to be that of a hydride donor rather than a Lewis base catalyst.

Precursor in Boron-Containing Materials Synthesis

Pyridine-borane adducts can serve as molecular precursors for the synthesis of boron-containing materials, such as boron nitride (BN) and boron carbonitride (BCN) ceramics. acs.org The thermal decomposition of these adducts can lead to the formation of polymeric intermediates that, upon pyrolysis at high temperatures, yield the desired ceramic materials. acs.org

The properties of the final material can be influenced by the structure of the initial precursor. However, the scientific literature reviewed does not provide specific examples or detailed studies on the use of (2,6-Dimethylpyridin-1-ium-1-yl)boranuide as a precursor for boron-containing materials. The research in this area tends to focus on other amine-borane adducts that may offer more favorable decomposition pathways or lead to materials with desired properties. acs.org

Incorporation into Functional Materials (e.g., optoelectronic materials)

While research into the specific applications of (2,6-Dimethylpyridin-1-ium-1-yl)boranuide in optoelectronic materials is still in its early stages, the broader class of organoboron compounds is recognized for its potential in this field. The incorporation of boron can influence the electronic properties of organic molecules, making them suitable for use in devices such as organic light-emitting diodes (OLEDs). For instance, related pyridine-dicarbonitrile derivatives have been shown to exhibit thermally activated delayed fluorescence (TADF), a desirable property for efficient OLED emitters. nih.gov The electron-accepting nature of the boron center in such compounds can facilitate intramolecular charge transfer, a key process in the functioning of many optoelectronic materials. nih.gov

Synthesis of Boron-Doped Frameworks or Polymers

The development of boron-doped π-conjugated systems is a significant area of materials chemistry. The introduction of boron atoms into a carbon-based framework can modulate the electronic structure and lead to novel material properties. Boron-doped polycyclic aromatic hydrocarbons, for example, have demonstrated promising characteristics for applications in laser materials. rsc.org Although specific studies detailing the use of (2,6-Dimethylpyridin-1-ium-1-yl)boranuide as a direct precursor for boron-doped frameworks or polymers are not widely available, its structure suggests potential as a building block for such materials. The pyridine moiety offers a site for further functionalization, while the boranuide group can be incorporated into a larger polymeric or framework structure.

Utility in Main Group Element Chemistry

The reactivity of boron compounds with other main group elements is a well-established field of study. These reactions can lead to the formation of novel bonding arrangements and heterocyclic structures.

Reactions with Silicon, Germanium, and Tin Compounds

The reactions of boranes with compounds of silicon, germanium, and tin are of fundamental interest in inorganic chemistry. While specific reaction details for (2,6-Dimethylpyridin-1-ium-1-yl)boranuide with these elements are not extensively documented, the general reactivity patterns of related systems offer insights. For instance, reactions of germanium(II) chlorides with certain organic ligands can result in the formation of germanium(II) complexes. researchgate.net It is conceivable that the boranuide moiety could engage in reactions with silylenes, germylenes, or stannylenes, potentially leading to the formation of new boron-main group element bonds. The nature of these reactions would be highly dependent on the specific substrates and reaction conditions employed.

Future Research Directions and Challenges

Development of Green and Sustainable Synthetic Methodologies

The synthesis of pyridine-borane adducts often relies on methods that may not align with the principles of green chemistry. Future research will likely focus on developing more environmentally benign and efficient synthetic routes.

Flow Chemistry Approaches

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. For a compound like (2,6-Dimethylpyridin-1-ium-1-yl)boranuide, developing a flow synthesis protocol could lead to higher purity products and more consistent yields. Research in this area would involve the design of microreactors and the optimization of reaction parameters such as flow rate, temperature, and stoichiometry to achieve efficient formation of the pyridine-borane adduct.

Catalytic and Atom-Economical Syntheses

Many current synthetic methods for related compounds may involve stoichiometric reagents and produce significant waste. A key future direction is the development of catalytic and atom-economical syntheses. This would involve exploring novel catalysts that can facilitate the formation of the N-B bond with high efficiency and selectivity, minimizing the use of auxiliary reagents and the generation of byproducts. Research into catalytic systems could significantly improve the sustainability of producing (2,6-Dimethylpyridin-1-ium-1-yl)boranuide.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The reactivity of pyridine-borane adducts is an area of active exploration. The coordination of borane (B79455) to the pyridine (B92270) nitrogen significantly alters the electronic properties of the pyridine ring, opening up possibilities for novel chemical transformations. Future research on (2,6-Dimethylpyridin-1-ium-1-yl)boranuide would likely focus on understanding how the 2,6-dimethyl substitution pattern influences its reactivity compared to other pyridine-borane adducts. This could lead to the discovery of unprecedented reactions and the synthesis of novel heterocyclic compounds.

Advanced Applications in Emerging Technologies

While specific applications for (2,6-Dimethylpyridin-1-ium-1-yl)boranuide have not been reported, the broader class of pyridine-borane adducts shows promise in several emerging technologies. These include their use as hydrogen storage materials, as precursors to functionalized polymers, and in optoelectronic materials. Future research could explore the potential of (2,6-Dimethylpyridin-1-ium-1-yl)boranuide in these areas, investigating its thermal stability, hydrogen release characteristics, and photophysical properties.

Integration with Multiscale Modeling and Big Data Approaches in Chemical Research

Computational chemistry and data-driven approaches are becoming indispensable tools in modern chemical research. For (2,6-Dimethylpyridin-1-ium-1-yl)boranuide, multiscale modeling could provide valuable insights into its structure, stability, and reactivity at the molecular level. ias.ac.in DFT (Density Functional Theory) calculations, for instance, could be employed to predict its geometric and electronic properties. ias.ac.in Furthermore, as more data on related compounds become available, big data approaches could be used to identify structure-property relationships and accelerate the discovery of new materials with desired functionalities.

Challenges in Scale-Up and Industrial Implementation

The transition from laboratory-scale synthesis to industrial production presents numerous challenges. For (2,6-Dimethylpyridin-1-ium-1-yl)boranuide, these would include ensuring the cost-effectiveness of the synthetic route, managing the safe handling of potentially hazardous reagents and intermediates, and developing robust purification methods to meet industrial quality standards. Overcoming these hurdles would be crucial for the successful commercialization of this compound or its derivatives for any identified application.

Q & A

Q. How can researchers address reproducibility issues in synthesizing (2,6-Dimethylpyridin-1-ium-1-yl)boranuide across laboratories?

- Methodological Answer :

Publish detailed protocols with raw data (e.g., NMR spectra, crystallographic files) in open-access repositories.

Conduct round-robin trials to identify critical variables (e.g., solvent purity, stirring rates).

Use IUPAC guidelines for nomenclature and purity reporting to standardize communication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.